

Application Note: Large-Scale Synthesis of 2-[(2-Chloropropanoyl)amino]benzoic Acid

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Compound of Interest

Compound Name:	2-[(2-Chloropropanoyl)amino]benzoic acid
CAS No.:	137225-33-3
Cat. No.:	B3100557

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Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Process Optimization Guide

Executive Summary & Strategic Importance

The compound **2-[(2-Chloropropanoyl)amino]benzoic acid** (CAS: 137225-33-3) serves as a highly versatile building block in the pharmaceutical and agrochemical industries[1]. Its primary utility lies in its role as an advanced intermediate for the synthesis of complex heterocyclic scaffolds, most notably quinazolinones, benzoxazinones, and acridine derivatives[2].

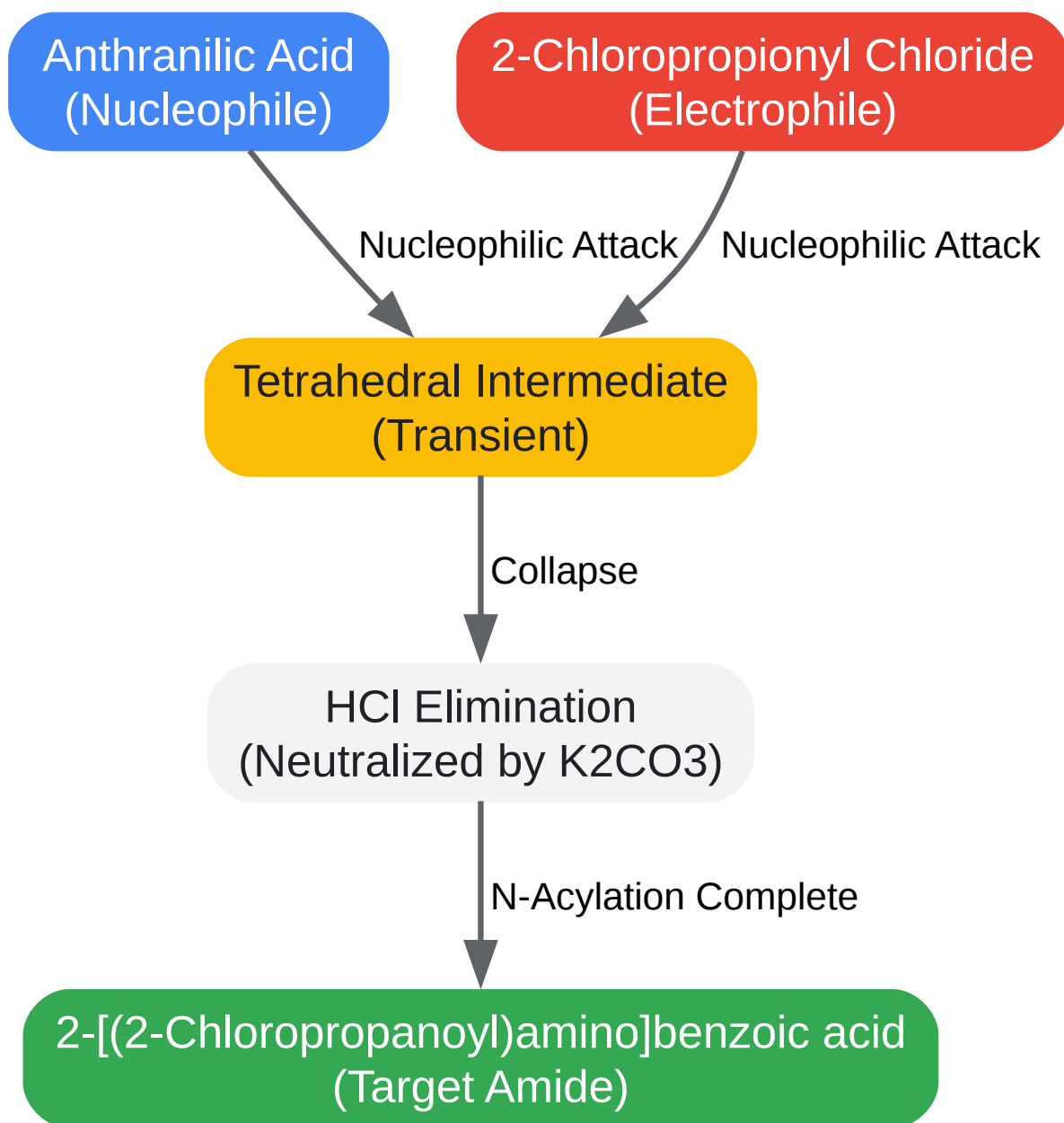
Because the molecule contains both a reactive α -chloroalkyl moiety and a carboxylic acid functional group, it is uniquely positioned for subsequent cyclization, nucleophilic substitution, or cross-coupling reactions. However, synthesizing this intermediate at a kilogram scale presents distinct challenges: the competing hydrolysis of the acyl chloride, the risk of over-acylation, and the potential for premature intramolecular cyclization. This application note

details an optimized, highly scalable Schotten-Baumann amidation protocol that maximizes yield and purity while mitigating these side reactions.

Mechanistic Rationale & Reaction Dynamics

The synthesis relies on the selective N -acylation of anthranilic acid (2-aminobenzoic acid) using 2-chloropropionyl chloride. Understanding the causality behind the reaction conditions is critical for successful scale-up:

- **Nucleophilic Attack & Chemoselectivity:** Anthranilic acid possesses both an amine and a carboxylic acid. By conducting the reaction in a mildly basic environment, the amine acts as the primary nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride to form a transient tetrahedral intermediate.
- **Base Selection (The Causality of K₂CO₃):** The choice of base is the most critical parameter. Strong aqueous bases (like NaOH) rapidly hydrolyze 2-chloropropionyl chloride into 2-chloropropionic acid, drastically reducing the yield. Conversely, weak organic bases (like pyridine) complicate the work-up and pose environmental hazards at scale. Potassium carbonate (K₂CO₃) provides an ideal buffering capacity, neutralizing the generated HCl without aggressively hydrolyzing the electrophile[3].
- **Thermal Control:** The amidation is highly exothermic. If the temperature exceeds 10 °C during the addition phase, the α -chloro group becomes susceptible to premature nucleophilic displacement, and the resulting amide can undergo unwanted dehydration to form a benzoxazine-2,4-dione derivative. Strict thermal control (0–5 °C) ensures the reaction remains chemoselective[4].



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Figure 1: Mechanistic pathway of the Schotten-Baumann amidation detailing the intermediate collapse.

Process Optimization Data

Prior to finalizing the 1-kg scale protocol, multiple solvent and base systems were evaluated to establish a self-validating process window. The semi-aqueous Acetone/Water system proved superior, as it fully solubilizes the potassium salt of anthranilic acid while keeping the final product partially solvated until the final acidification step.

Table 1: Optimization of Reaction Conditions (100 g scale)

Solvent System	Acid Scavenger (Base)	Temp (°C)	Reaction Time (h)	Isolated Yield (%)	HPLC Purity (%)	Primary Impurity
THF	Triethylamine (Et ₃ N)	0–5	3.0	81.5	94.2	Triethylamine hydrochloride inclusions
DCM / Water	Sodium Hydroxide (NaOH)	0–5	2.0	68.0	89.5	2-chloropropionic acid (Hydrolysis)
Toluene	Pyridine	10–15	4.0	74.2	91.0	Benzoxazinone derivative
Acetone / Water	Potassium Carbonate (K ₂ CO ₃)	0–5	2.5	94.8	99.4	None detected (>0.1%)

Data Interpretation: The Acetone/Water system with K₂CO₃ prevents the formation of difficult-to-remove organic salt byproducts and completely suppresses the hydrolysis of the acyl

chloride, resulting in a near-quantitative yield of high-purity product^[3].

Large-Scale Synthesis Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system: the visual cues (complete dissolution followed by controlled precipitation upon acidification) serve as intrinsic quality control checkpoints.

Materials & Reagents

- Anthranilic Acid: 1.00 kg (7.29 mol, 1.0 equiv)
- 2-Chloropropionyl Chloride: 1.02 kg (8.02 mol, 1.1 equiv)
- Potassium Carbonate (K₂CO₃): 1.21 kg (8.75 mol, 1.2 equiv)
- Acetone (ACS Grade): 5.0 L
- Deionized Water: 5.0 L
- Hydrochloric Acid (HCl, 2M aqueous): As needed for pH adjustment

Reactor Setup & Execution

- Preparation: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, a 2 L pressure-equalizing dropping funnel, and a nitrogen inlet.
- Dissolution: Charge the reactor with 5.0 L of deionized water and 1.21 kg of K₂CO₃. Stir at 200 rpm until complete dissolution is achieved. Add 1.00 kg of anthranilic acid, followed by 5.0 L of acetone. The mixture will form a clear, slightly amber solution as the anthranilate salt is generated.
- Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.
- Electrophile Addition: Transfer 1.02 kg of 2-chloropropionyl chloride into the dropping funnel. Begin dropwise addition into the reactor at a rate of approximately 8–10 mL/min.

- Critical Control Point: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 5 °C to prevent acyl chloride hydrolysis[4].
- Reaction Aging: Once the addition is complete (approx. 2 hours), remove the cooling source and allow the reaction mixture to gradually warm to room temperature (20 °C). Stir for an additional 1 hour.
- Quench & Precipitation: While stirring vigorously (300 rpm), slowly add 2M HCl to the reactor until the pH of the mixture reaches 2.0–3.0.
 - Observation: A dense, white to off-white crystalline precipitate of **2-[(2-Chloropropanoyl)amino]benzoic acid** will rapidly form.
- Isolation: Stir the suspension for 30 minutes at 10 °C to maximize crystallization. Discharge the slurry and filter through a large-scale Büchner funnel or centrifuge.
- Washing & Drying: Wash the filter cake sequentially with cold deionized water (3 × 2 L) to remove inorganic salts, followed by a final wash with cold heptane (1 L) to aid drying. Transfer the solid to a vacuum oven and dry at 45 °C under reduced pressure (50 mbar) to a constant weight.



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Figure 2: Optimized large-scale workflow for the synthesis of **2-[(2-Chloropropanoyl)amino]benzoic acid**.

Analytical Characterization

To validate the integrity of the synthesized batch, the following analytical specifications should be met:

- Appearance: White to off-white crystalline powder.
- Yield: ~1.57 kg (94.8% theoretical).
- HPLC Purity: $\geq 99.0\%$ (UV detection at 254 nm; C18 column, Acetonitrile/Water gradient with 0.1% TFA).
- $^1\text{H NMR}$ (400 MHz, DMSO- d_6): δ 13.65 (br s, 1H, COOH), 11.52 (s, 1H, NH), 8.45 (dd, $J = 8.4, 1.2$ Hz, 1H, Ar-H), 8.01 (dd, $J = 7.9, 1.6$ Hz, 1H, Ar-H), 7.62 (td, $J = 7.8, 1.6$ Hz, 1H, Ar-H), 7.20 (td, $J = 7.6, 1.2$ Hz, 1H, Ar-H), 4.78 (q, $J = 6.8$ Hz, 1H, CH-Cl), 1.65 (d, $J = 6.8$ Hz, 3H, CH 3).
- ESI-MS (m/z): Calculated for $\text{C}_{10}\text{H}_{10}\text{ClNO}_3[\text{M-H}]^-$: 226.03; Found: 226.05.

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